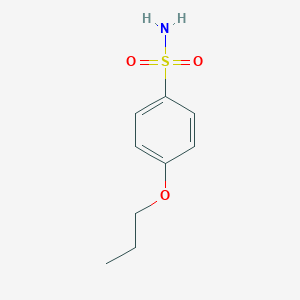

4-Propoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h3-6H,2,7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLVKQMJYAXAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization

Synthetic Methodologies for 4-Propoxybenzenesulfonamide

The synthesis of this compound is a multi-step process that begins with readily available starting materials and involves key chemical transformations to introduce the desired functional groups.

The primary precursor for the synthesis of this compound is 4-propoxybenzenesulfonyl chloride. This key intermediate is typically prepared from a suitable benzene (B151609) derivative. The synthesis involves the introduction of a sulfonyl chloride group onto a benzene ring that already possesses a propoxy group.

Another critical component in the synthesis of N-substituted derivatives of this compound is an appropriate amine. For instance, in the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-propoxybenzenesulfonamide, 4-chloro-2,5-dimethoxyaniline (B1194742) serves as the amine precursor. nih.gov

A variety of reagents are employed throughout the synthetic sequence. These include catalysts, bases, and solvents to facilitate the desired reactions. Common reagents and their roles are outlined in the table below.

| Reagent/Compound | Role in Synthesis |

| 4-Propoxybenzenesulfonyl chloride | Key precursor containing the propoxy and sulfonyl chloride groups. nih.gov |

| Amine (e.g., 4-chloro-2,5-dimethoxyaniline) | Provides the nitrogen atom for the sulfonamide linkage. nih.gov |

| Triethylamine (B128534) (Et3N) | Organic base used to neutralize acidic byproducts. nih.gov |

| Dichloromethane (CH2Cl2) | A common solvent for the reaction. nih.gov |

| Lithium Hydroxide (LiOH) | Used in hydrolysis steps, for example, to convert an ester to a carboxylic acid or to hydrolyze unwanted side-products. nih.govepo.org |

| Methanol (MeOH), Tetrahydrofuran (THF), Water (H2O) | Solvents used in various reaction and work-up steps. nih.govepo.org |

The reaction between 4-propoxybenzenesulfonyl chloride and an amine is typically carried out in the presence of an organic base like triethylamine in a solvent such as dichloromethane. nih.gov The reaction temperature and duration can be optimized to maximize the yield of the desired product and minimize the formation of side products. For similar sulfonamide syntheses, reaction temperatures can range from -20°C to 65°C, with reaction times varying from 30 minutes to 24 hours. epo.org

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and any side products. Common purification techniques include crystallization and chromatography. smolecule.com

Once purified, the identity and purity of this compound and its derivatives are confirmed using a variety of analytical techniques. These methods provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms. For example, the ¹H NMR spectrum of N-(4-chloro-2,5-dimethoxyphenyl)-4-propoxybenzenesulfonamide shows characteristic signals for the aromatic protons. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecule and analyzing the resulting ions. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups within the molecule.

Derivatization Strategies for Analog Development

The this compound core structure serves as a scaffold for the development of a wide array of analogs with diverse properties. Derivatization allows for the fine-tuning of the molecule's characteristics for specific applications, such as enhancing its biological activity or enabling its use as a chemical probe.

Modifying the functional groups on the this compound scaffold is a key strategy for developing new analogs. Structure-activity relationship (SAR) studies guide these modifications to understand how different chemical groups influence the compound's properties. nih.gov

Common modifications include:

Substitution on the Phenyl Rings: Introducing or altering substituents on either of the phenyl rings can significantly impact the molecule's interactions with biological targets. nih.gov

Modification of the Amine Group: The sulfonamide nitrogen can be derivatized with various alkyl or aryl groups. nih.gov For example, the synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide involves attaching a more complex chain to the sulfonamide nitrogen. vulcanchem.com

Alteration of the Propoxy Group: While less commonly reported in the provided context, the propoxy group could potentially be modified to other alkoxy groups to probe the effect of chain length on activity.

A crucial aspect of modern chemical biology is the development of chemical probes to study biological systems. These probes are often derivatives of a parent compound that have been modified to include a "tag" that allows for their detection or isolation. The this compound scaffold has been utilized for the creation of such probes. nih.gov

Commonly introduced tags include:

Fluorescent Labels: Fluorescent molecules like fluorescein (B123965) and rhodamine can be attached to the this compound structure. nih.gov These labeled compounds allow for the visualization of the molecule's localization within cells or tissues.

Biotin Tags: Biotin can be conjugated to the molecule, creating a biotinylated probe. nih.gov Biotin has a very high affinity for streptavidin, which can be used for the affinity purification of the probe and any interacting proteins.

Photoaffinity Labels: Photoreactive groups, such as an aryl azide, can be incorporated into the molecule. nih.gov Upon exposure to UV light, these groups form a covalent bond with nearby molecules, allowing for the identification of binding partners.

These derivatization strategies highlight the versatility of the this compound core in generating a diverse library of compounds for various research purposes.

Derivatization for Enhanced Analytical Detection in Complex Matrices

The quantitative analysis of this compound in complex matrices, such as biological tissues, environmental samples, and food products, often presents a significant challenge due to low concentration levels and the presence of interfering substances. To overcome these analytical hurdles, derivatization techniques are frequently employed. This process involves chemically modifying the this compound molecule to enhance its detectability by analytical instruments, particularly High-Performance Liquid Chromatography (HPLC) coupled with fluorescence (FLD) or ultraviolet-visible (UV-Vis) detectors.

Derivatization of this compound, like other sulfonamides, primarily targets the primary aromatic amine group (-NH2). This functional group can react with various reagents to attach a chromophore or a fluorophore, a molecule that absorbs UV-Vis light or emits fluorescence, respectively. The introduction of these moieties significantly increases the molar absorptivity or fluorescence quantum yield of the analyte, thereby lowering the limits of detection (LOD) and quantification (LOQ).

Common Derivatization Strategies for Sulfonamides:

Several reagents are commonly used for the derivatization of the primary amino group of sulfonamides prior to chromatographic analysis. The choice of reagent depends on the desired detection method (UV-Vis or fluorescence) and the specific requirements of the analytical method.

Fluorescence Derivatization: This is a highly sensitive technique. Reagents that introduce a fluorescent tag to the sulfonamide molecule are utilized.

Fluorescamine (B152294): This reagent reacts rapidly with primary amines in a basic medium to form intensely fluorescent pyrrolinone derivatives. acs.org The reaction is typically performed pre-column. tandfonline.comnih.gov The resulting derivatives can be detected with high sensitivity using a fluorescence detector. acs.orgtandfonline.com

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to produce highly fluorescent dansyl-adducts. nih.govnih.govspringernature.com This pre-column derivatization is a well-established method for the analysis of amino acids and other primary amine-containing compounds. nih.govnih.gov

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov This method is known for its speed and the instability of the resulting adducts often necessitates automated on-line derivatization. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent also reacts with primary and secondary amines to yield stable, highly fluorescent derivatives. nih.gov

UV-Vis Derivatization: While generally less sensitive than fluorescence detection, UV-Vis detection is widely available and suitable for many applications. libretexts.org Derivatization for UV-Vis detection involves attaching a strongly UV-absorbing group (a chromophore) to the analyte. mdpi.com

Pentafluorobenzyl Bromide (PFB-Br): This reagent can derivatize sulfonamides, adding a pentafluorobenzyl group that enhances detection. libretexts.org

1-Fluoro-2,4-dinitrobenzene (FDNB): FDNB reacts with primary and secondary amines to form dinitrophenyl (DNP) derivatives, which have strong UV absorbance. libretexts.org

Research Findings on Sulfonamide Derivatization:

Numerous studies have demonstrated the effectiveness of derivatization for the analysis of sulfonamides in various complex matrices. These methods, while not always explicitly mentioning this compound, are directly applicable due to the shared sulfonamide functional group.

For instance, a study on the determination of multiple sulfonamide residues in chicken muscle utilized pre-column derivatization with fluorescamine followed by HPLC-FLD. tandfonline.com This method achieved low limits of detection, for example, 3 ng/g for sulfadiazine. tandfonline.com Another study analyzing sulfonamides in honey employed post-column derivatization with fluorescamine, also achieving low detection limits of 1 or 2 ng/g. duke.edu

The stability of the derivatized products is a critical factor. Dansyl chloride derivatives are generally stable, while OPA adducts can be less stable, often requiring automated derivatization systems for reproducible results. nih.gov Research has shown that fluorescamine-derivatized sulfonamides can remain stable for approximately 8 hours. acs.org

The table below summarizes key findings from various studies on the derivatization of sulfonamides for enhanced analytical detection.

| Derivatizing Agent | Matrix | Detection Method | Key Findings | Reference(s) |

| Fluorescamine | Chicken Muscle | HPLC-FLD | Pre-column derivatization; LOD as low as 3 ng/g for sulfadiazine. | tandfonline.com |

| Fluorescamine | Honey | HPLC-FLD | Post-column derivatization; LOQ of 2 or 5 ng/g for twelve sulfonamides. | duke.edu |

| Fluorescamine | Animal Feed | HPLC-FLD | Pre-column derivatization; LODs in the range of 34.5–79.5 µg/kg. | nih.gov |

| Dansyl Chloride | Biological Fluids | HPLC-FLD | Pre-column derivatization; provides reliable quantitation and superior sensitivity. | nih.gov |

| o-Phthalaldehyde (OPA) | Biological Fluids | HPLC-FLD | Pre-column derivatization; requires automated on-line derivatization due to adduct instability. | nih.gov |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Biological Fluids | HPLC-FLD | Pre-column derivatization; offers superior sensitivity. | nih.gov |

Biological Activity and Enzyme Inhibition Mechanisms

Spectrum of Investigated Biological Activities

4-Propoxybenzenesulfonamide, a member of the benzenesulfonamide (B165840) class of organic compounds, has been a subject of investigation for its diverse biological activities. The primary focus of research has been on its role as an enzyme inhibitor, particularly targeting carbonic anhydrases. smolecule.com This line of inquiry has revealed potential applications in modulating physiological processes where these enzymes are crucial.

Beyond direct enzyme inhibition, the broader class of benzenesulfonamides is recognized for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netrsc.orgnih.gov The antimicrobial effects of sulfonamides are historically significant, and new derivatives are continuously explored to combat bacterial resistance. nih.gov Furthermore, studies on related 4-alkoxy-benzenesulfonamide derivatives have indicated potential in managing neuropathic pain, suggesting a more complex biological profile than initially understood.

Enzyme Inhibition Profiles and Specificity

The biological effects of this compound are predominantly linked to its ability to inhibit specific enzymes. Its interactions with carbonic anhydrase have been characterized in detail, while its potential effects on other enzymes like dihydropteroate (B1496061) synthetase are inferred from the well-established mechanism of the broader sulfonamide class.

This compound has been identified as a potent inhibitor of several isoforms of the metalloenzyme carbonic anhydrase (CA). CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in pH regulation and various physiological processes. nih.govunich.it The inhibition of specific CA isoforms is a therapeutic strategy for several conditions.

Kinetic studies have quantified the inhibitory potency of this compound against various human (h) CA isoforms. The inhibition constant (K_i) is a measure of an inhibitor's affinity for an enzyme; a lower K_i value indicates stronger inhibition. For this compound, these values demonstrate a varied and selective profile across different CA isoforms.

Inhibition Constants (K_i) of this compound Against Human Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (K_i) in nM |

|---|---|

| hCA I | 255 |

| hCA II | 15 |

| hCA VA | 69 |

| hCA VII | 5.5 |

| hCA IX | 25 |

| hCA XII | 4.5 |

Data sourced from a 2015 study by Carta et al., which investigated a series of 4-alkoxy-benzenesulfonamides.

Research demonstrates that this compound is an effective inhibitor against several key CA isoforms. It shows modest inhibition against the cytosolic isoform hCA I (K_i = 255 nM). In contrast, it is a highly potent inhibitor of other isoforms critical in various physiological and pathological processes.

Specifically, it strongly inhibits the ubiquitous cytosolic isoform hCA II (K_i = 15 nM) and the mitochondrial isoform hCA VA (K_i = 69 nM). Its most potent activity is observed against isoforms implicated in disease: hCA VII (K_i = 5.5 nM), which is associated with neuropathic pain, and the tumor-associated transmembrane isoforms hCA IX (K_i = 25 nM) and hCA XII (K_i = 4.5 nM). nih.govunich.it The strong inhibition of these latter isoforms suggests a potential role in cancer research, as hCA IX and XII are involved in pH regulation in the tumor microenvironment, contributing to cancer cell survival and proliferation. nih.gov

Based on the kinetic data, this compound exhibits a selective inhibition profile rather than being a pan-inhibitor. There is a clear differentiation in its potency against the various isoforms. For instance, it is approximately 17 times more potent against hCA II than hCA I.

The selectivity is even more pronounced when comparing its activity against isoforms implicated in pathology versus the widespread cytosolic hCA I. It is 46 times more selective for hCA VII and 56 times more selective for hCA XII compared to hCA I. This isoform selectivity is a critical attribute in drug design, as it may allow for targeted therapeutic effects while minimizing off-target side effects that could arise from inhibiting ubiquitously expressed isoforms like hCA I. nih.gov

The sulfonamide functional group is the cornerstone of a class of antibacterial drugs known to act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS). wikipedia.org This enzyme is vital for bacteria as it catalyzes a key step in the synthesis of folate, which is essential for producing nucleic acids (DNA and RNA). wikipedia.orgnih.gov By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the enzyme's active site, halting folate production and thereby preventing bacterial division and growth. wikipedia.org

While this mechanism is well-established for the sulfonamide class in general, specific quantitative structure-activity relationship (QSAR) and inhibition constant (K_i) studies for this compound against DHPS are not extensively detailed in the available literature. nih.govnih.gov Therefore, its activity as a DHPS inhibitor is inferred from its chemical class rather than from direct, compound-specific studies.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). zuj.edu.josrce.hr Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes mellitus. mdpi.com The sulfonamide scaffold has been investigated as a core structure for the development of novel DPP-IV inhibitors. zuj.edu.josrce.hr

Multiple studies have synthesized and evaluated various sulfonamide derivatives for their DPP-IV inhibitory potential:

Piperazine (B1678402) Sulfonamides: A series of 1,4-bis(phenylsulfonyl) piperazine derivatives showed inhibitory activity, with compounds featuring electron-withdrawing groups like chlorine demonstrating better performance than those with electron-donating groups. srce.hr

Phenanthridine (B189435) Sulfonamides: In another study, twelve novel phenanthridine sulfonamide derivatives were assessed, revealing inhibitory activities ranging from 10% to 46% at a 100 µM concentration. nih.gov

Coumarin-Based Sulfonamides: A series of coumarin-based sulfonamides were also developed and tested, with some compounds demonstrating significant DPP-IV inhibition, highlighted by IC₅₀ values in the low micromolar range (e.g., 10.14 µM and 10.98 µM for the most potent derivatives). mdpi.com

These findings collectively indicate that the sulfonamide moiety, a key component of this compound, is a viable pharmacophore for designing DPP-IV inhibitors. zuj.edu.jomdpi.comnih.gov

Table 2: DPP-IV Inhibition by Various Sulfonamide Derivative Classes

| Sulfonamide Class | Key Finding |

|---|---|

| Piperazine Sulfonamides | Exhibited inhibition from 11.2% to 22.6% at 100 µM. srce.hr |

| Phenanthridine Sulfonamides | Showed inhibition from 10% to 46% at 100 µM. nih.gov |

| Coumarin-Based Sulfonamides | Most potent compounds had IC₅₀ values of 10.14 µM and 10.98 µM. mdpi.com |

Modulation of Other Enzymatic or Receptor Targets (e.g., ABCB1/P-gp efflux pump)

The ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, or ABCB1) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling therapeutic agents. researchgate.netmdpi.com Modulating P-gp activity is a strategy to overcome this resistance.

Research has shown that sulfonamide derivatives can act as inhibitors of P-gp. A study focusing on benzophenone (B1666685) sulfonamide derivatives found that several compounds were effective inhibitors of P-gp-mediated daunorubicin (B1662515) efflux, with some showing potency comparable to the known inhibitor verapamil. researchgate.net Another research effort designed hybrid molecules containing a benzenesulfonamide moiety to dually target P-gp and carbonic anhydrase XII (CA XII), another protein implicated in MDR. mdpi.com These studies suggest that the benzenesulfonamide structure, present in this compound, can be incorporated into molecules designed to modulate the activity of the P-gp efflux pump. researchgate.netmdpi.com

Mechanistic Insights into Enzyme Inhibition

Enzyme inhibitors are classified based on how they interact with the enzyme and substrate, with the primary reversible mechanisms being competitive, non-competitive, and uncompetitive inhibition.

Competitive Inhibition Mechanisms

In competitive inhibition, the inhibitor molecule resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. researchgate.net This type of inhibition can be overcome by increasing the concentration of the substrate. A key characteristic of competitive inhibition is that it increases the apparent Michaelis constant (Km) of the enzyme but does not change the maximum reaction velocity (Vmax). acs.org

Within the class of 4,4'-biphenylsulfonamide MMP inhibitors, a specific derivative with a para-methyl ester substitution (compound 13) was found to behave as a competitive inhibitor of both MMP-2 and MMP-13. tandfonline.comnih.gov This suggests that this particular molecule directly competes with the substrate for binding at the enzyme's active site. tandfonline.com

Non-Competitive Inhibition Mechanisms

A non-competitive inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. This binding causes a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding to the active site. researchgate.net Consequently, non-competitive inhibition reduces the Vmax but does not affect the Km. Increasing the substrate concentration cannot reverse this type of inhibition.

Research on 4,4'-biphenylsulfonamide derivatives identified two compounds (11 and 19) that act as non-competitive inhibitors of MMP-2 and MMP-13. tandfonline.comnih.gov This indicates that these molecules bind to an allosteric site on the MMPs, reducing their enzymatic activity without directly blocking the substrate-binding site. tandfonline.com

Uncompetitive Inhibition Mechanisms

Uncompetitive inhibition is a rarer mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding forms an inactive enzyme-substrate-inhibitor (ESI) complex. This type of inhibition is most effective at high substrate concentrations because the formation of the ES complex is a prerequisite for the inhibitor to bind. A distinctive feature of uncompetitive inhibition is that it lowers both the Vmax and the Km, typically by the same factor. Because the inhibitor does not compete with the substrate, this form of inhibition cannot be overcome by adding more substrate.

Reversible and Irreversible Inhibition Dynamics

The interaction of an inhibitor with an enzyme can be broadly categorized into two main types: reversible and irreversible inhibition. The distinction lies in the nature of the bond formed between the inhibitor and the enzyme. knyamed.com

Reversible Inhibition

Reversible inhibition is characterized by the non-covalent binding of an inhibitor to an enzyme. sigmaaldrich.com These interactions, which can include hydrogen bonds, ionic bonds, and hydrophobic interactions, are temporary. sigmaaldrich.com Consequently, the inhibitor can readily dissociate from the enzyme, and the enzyme's activity can be fully restored upon the inhibitor's removal. sigmaaldrich.comucl.ac.uk Reversible inhibition can be further classified into competitive, non-competitive, and uncompetitive types, depending on whether the inhibitor binds to the enzyme's active site or an allosteric site, and whether it binds to the free enzyme or the enzyme-substrate complex. aklectures.com The strength of a reversible inhibitor is often quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. ucl.ac.uk

Irreversible Inhibition

In contrast, irreversible inhibition involves the formation of a strong, stable covalent bond between the inhibitor and the enzyme. knyamed.comucl.ac.uk This type of interaction permanently alters the enzyme's structure, often by modifying key amino acid residues essential for its catalytic activity. sigmaaldrich.com As a result, the enzyme is permanently inactivated, and its function cannot be restored by simply removing the excess inhibitor. aklectures.com Such inhibitors are often useful as drugs that require infrequent dosing. ucl.ac.uk

Inhibition Dynamics of this compound

Research into the biological activity of this compound has revealed its role as a potent enzyme inhibitor. Specifically, it has been investigated as an inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. rcsb.org

Studies on a series of benzenesulfonamide derivatives, including this compound, have shown that these compounds are effective inhibitors of several human CA isoforms. The inhibition is characterized by its reversible nature. The interaction is potent, with this compound exhibiting a low nanomolar inhibition constant (Ki) against human Carbonic Anhydrase II (CA II), indicating high binding affinity. rcsb.org X-ray crystallography studies of the this compound-CA II complex have provided a structural basis for this strong, reversible inhibition, rationalizing the potent inhibitory effects. rcsb.org

The primary mechanism involves the sulfonamide group (-SO2NH2) of the inhibitor coordinating to the zinc ion (Zn2+) located in the enzyme's active site, a hallmark of classical, reversible CA inhibitors. This binding blocks the active site and prevents the substrate from accessing it, thereby inhibiting the enzyme's catalytic function.

Research Findings on Carbonic Anhydrase Inhibition

Detailed kinetic studies have quantified the inhibitory potency of this compound against various CA isoforms. The data highlights its effectiveness, particularly against CA II, a ubiquitous isoform, as well as other isoforms implicated in various physiological processes. rcsb.org

Table 1: Inhibition Data for this compound against Human Carbonic Anhydrase II

| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | Inhibition Type | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase II (human) | This compound | 13 nM | Reversible | rcsb.org |

The data confirms that this compound is a highly potent, reversible inhibitor of CA II. rcsb.org The low nanomolar Ki value suggests that it binds tightly to the enzyme's active site. The dynamic is reversible, meaning the inhibitor can bind and dissociate from the enzyme without forming a permanent covalent linkage.

Structure Activity Relationship Sar and Computational Studies

Rational Design Principles and Chemical Scaffold Exploration

The design of novel therapeutic agents based on the 4-Propoxybenzenesulfonamide scaffold is deeply rooted in the principles of rational drug design. This involves a systematic approach to understanding how the chemical structure of a molecule influences its biological activity.

Design of Sulfonamide-based Chemical Scaffolds

The benzenesulfonamide (B165840) group is a privileged scaffold in medicinal chemistry, known for its ability to act as a bioisostere for other functional groups and to form key interactions with biological targets. The general structure of sulfonamides, R-SO₂NH₂, allows for extensive modification at both the aromatic ring (R) and the sulfonamide nitrogen. The primary sulfonamide group (-SO₂NH₂) is a crucial zinc-binding group (ZBG) in a large family of metalloenzymes, most notably the carbonic anhydrases (CAs) nih.govnih.govnih.gov. The design of sulfonamide-based inhibitors often revolves around maintaining this key interaction while modifying other parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

The "tail approach" is a widely used strategy in the design of sulfonamide inhibitors. This involves appending various chemical moieties (tails) to the main scaffold to achieve desired properties. These tails can interact with different regions of the target protein's active site, leading to enhanced affinity and isoform selectivity nih.gov. For instance, modifying the tail can influence interactions with hydrophobic pockets or hydrophilic regions near the active site entrance nih.gov.

Positional and Substituent Effects on Activity

The nature and position of substituents on the benzenesulfonamide ring have a profound impact on the compound's biological activity. The 4-propoxy group in this compound is a key determinant of its properties. Generally, alkoxy substituents at the para-position of the benzene (B151609) ring can influence the electronic properties and lipophilicity of the molecule.

Studies on a series of (4-alkoxyphenyl)glycinamides have shown that variations in the alkoxy chain length can modulate potency nih.gov. While specific data for this compound is limited, SAR studies of related 4-alkoxybenzenesulfonamide derivatives targeting enzymes like carbonic anhydrase can provide valuable insights. For example, the inhibitory activity against different CA isoforms can be fine-tuned by altering the length and nature of the alkoxy group. This is because the active sites of different CA isoforms have subtle differences in their topology, particularly in the hydrophobic and hydrophilic regions surrounding the catalytic zinc ion nih.gov.

The following table illustrates the impact of substituents on the inhibitory activity of benzenesulfonamide derivatives against two human carbonic anhydrase isoforms, hCA II and hCA IX.

| Compound | R Group | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

| 1 | -H | 12 | 25 |

| 2 | 4-CH₃ | 8.5 | 28 |

| 3 | 4-OCH₃ | 7.8 | 30 |

| 4 | 4-OC₂H₅ | 6.5 | 22 |

| 5 | 4-OC₃H₇ | Data not available | Data not available |

| 6 | 4-F | 9.2 | 15 |

| 7 | 4-Cl | 5.1 | 10 |

| 8 | 4-Br | 4.7 | 8.5 |

Note: This table is a composite based on general trends observed in sulfonamide SAR studies and does not represent data from a single study. The values for this compound (R = 4-OC₃H₇) are not available in the searched literature but are included for structural context.

Multi-target Optimization Strategies

The complexity of many diseases has spurred the development of multi-target drugs, which can modulate multiple biological pathways simultaneously. The sulfonamide scaffold is well-suited for such strategies due to its chemical versatility. By incorporating different pharmacophores into a single molecule, it is possible to design agents that interact with more than one target.

For example, new selective COX-2 inhibitors have been designed by tethering 1,2,3-triazole and benzenesulfonamide pharmacophores to non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. This approach led to compounds with enhanced potency and selectivity for COX-2. Similarly, the integration of hydrazone moieties with a benzenesulfonamide scaffold has been explored for the development of antidiabetic agents that inhibit both α-glucosidase and α-amylase acs.org. These strategies highlight the potential for developing multi-target agents based on the this compound framework by strategic incorporation of additional pharmacophoric elements.

Molecular Modeling and Simulation Approaches

Computational methods play a pivotal role in understanding the molecular basis of action of this compound and in guiding the design of more potent and selective analogs. Molecular docking and simulation studies provide insights into the binding modes and interactions of these compounds with their biological targets.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For sulfonamide-based inhibitors, docking studies are frequently employed to understand their interactions with the active site of enzymes like carbonic anhydrases.

In a typical docking simulation of a benzenesulfonamide derivative with a carbonic anhydrase, the sulfonamide group is positioned to coordinate with the catalytic zinc ion in the active site. The deprotonated sulfonamide nitrogen forms a strong ionic bond with the Zn²⁺ ion, which is a hallmark of this class of inhibitors cnr.it. The benzene ring and its substituents, such as the 4-propoxy group, then orient themselves to occupy specific pockets within the active site.

The following table summarizes the predicted binding affinities and key interactions of some benzenesulfonamide derivatives with human carbonic anhydrase II (hCA II), a well-studied isoform.

| Compound | Substituent | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Benzenesulfonamide | -H | -6.8 | Gln92, His94, Thr199, Thr200 |

| 4-Methylbenzenesulfonamide | 4-CH₃ | -7.2 | Gln92, His94, Val121, Leu198, Thr199 |

| 4-Methoxybenzenesulfonamide | 4-OCH₃ | -7.5 | Gln92, His94, Val121, Phe131, Leu198, Thr199 |

| 4-Ethoxybenzenesulfonamide | 4-OC₂H₅ | -7.8 | Gln92, His94, Val121, Phe131, Leu198, Thr199 |

| This compound | 4-OC₃H₇ | -8.1 (estimated) | Gln92, His94, Val121, Phe131, Leu198, Thr199 |

Note: The data in this table is illustrative and based on typical results from molecular docking studies of benzenesulfonamides with carbonic anhydrase. The binding affinity for this compound is an estimation based on the trend of increasing affinity with larger alkoxy groups.

The analysis of ligand-protein interactions from docking studies reveals the specific molecular forces that stabilize the complex. For benzenesulfonamide inhibitors of carbonic anhydrase, several key interactions are consistently observed:

Coordination with Zinc: The primary interaction is the coordination of the sulfonamide nitrogen with the active site zinc ion cnr.it.

Hydrogen Bonding: The oxygen atoms of the sulfonamide group often form hydrogen bonds with the side chain of Thr199 cnr.it. The sulfonamide NH group can also act as a hydrogen bond donor to the main chain carbonyl of Thr199.

Hydrophobic Interactions: The benzene ring and its substituents engage in hydrophobic interactions with a number of non-polar residues in the active site. For this compound, the propoxy group is expected to extend into a hydrophobic pocket lined by residues such as Val121, Phe131, and Leu198 nih.gov. The increasing length of the alkoxy chain from methoxy to propoxy would likely lead to more extensive van der Waals contacts within this pocket, contributing to a higher binding affinity.

Water-mediated Interactions: In some cases, water molecules within the active site can mediate hydrogen bonds between the ligand and the protein, further stabilizing the complex cnr.it.

These detailed interaction patterns provide a structural basis for the observed SAR and are invaluable for the rational design of new inhibitors with improved properties.

Prediction of Binding Poses and Conformations

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when it binds to a receptor, such as a protein. acs.org This process involves sampling a vast number of possible conformations and orientations of this compound within the target's binding site.

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then explore the conformational space of the ligand and its position relative to the protein, generating numerous potential binding poses. A key challenge in this process is accounting for the flexibility of both the ligand and the protein, a phenomenon known as "induced fit." acs.org

Each generated pose is evaluated by a scoring function, which estimates the binding affinity. The poses with the best scores are considered the most likely binding modes. A successful docking prediction is often defined as one where the root-mean-square deviation (RMSD) between the predicted pose and an experimentally determined structure is less than 2.0 Å. acs.orgoup.com For this compound, a typical docking study might yield several high-scoring poses, highlighting key interactions such as hydrogen bonds from the sulfonamide group and hydrophobic interactions involving the propoxy chain and benzene ring.

Table 1: Illustrative Docking Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.

| Predicted Pose ID | Binding Score (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues |

|---|---|---|---|

| 1 | -8.5 | 1.2 | LYS-72, GLU-91, LEU-148 |

| 2 | -8.2 | 1.8 | LYS-72, VAL-57, ASP-165 |

| 3 | -7.9 | 2.5 | GLU-91, PHE-166 |

Scoring Functions for Binding Affinity Prediction

Scoring functions are mathematical models used in molecular docking to approximate the binding free energy of a protein-ligand complex, thereby ranking different binding poses. wikipedia.org An ideal scoring function can accurately predict binding affinity and distinguish active compounds from inactive ones. nih.gov Scoring functions are broadly categorized into four main types:

Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up the van der Waals and electrostatic interaction energies between the protein and the ligand.

Empirical Scoring Functions: These are derived from fitting coefficients to a set of experimentally determined binding affinities. They typically include terms for hydrogen bonds, ionic interactions, hydrophobic effects, and loss of rotational/translational entropy upon binding.

Knowledge-Based Scoring Functions: These functions derive statistical potentials from analyzing atom-pair frequencies in known protein-ligand crystal structures. They reflect the observed likelihood of certain interactions. frontiersin.org

Machine-Learning Scoring Functions: A more recent development, these functions use machine learning algorithms, including deep learning, trained on large datasets of protein-ligand complexes and their experimental binding affinities to achieve higher predictive accuracy. nih.govstanford.edu

The choice of scoring function can significantly impact the outcome of a virtual screening or docking study. Different functions may produce different rankings for the same set of poses.

Table 2: Comparison of Hypothetical Scores from Different Scoring Functions for the Top Pose of this compound This table presents hypothetical data for illustrative purposes.

| Scoring Function | Type | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| GOLD (ChemPLP) | Empirical | -8.1 |

| AutoDock Vina | Empirical/Force-Field Hybrid | -8.5 |

| X-Score | Empirical | -7.9 |

| DrugScore | Knowledge-Based | -8.3 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the protein-ligand complex over time. nih.gov By solving Newton's equations of motion for the system, MD simulations can reveal crucial information about the stability of the binding pose, conformational changes in the protein, and the role of solvent molecules. researchgate.netresearcher.life

Conformational Dynamics of Protein-Ligand Complexes

Once a promising binding pose for this compound is identified through docking, MD simulations are employed to assess its stability. The simulation tracks the trajectory of all atoms in the complex, typically over nanoseconds to microseconds.

A key metric for evaluating stability is the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to its initial docked position. A low and stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the predicted pose. researchgate.net Conversely, a large and fluctuating RMSD may indicate an unstable interaction, prompting the ligand to shift or even dissociate from the binding pocket. nih.gov Furthermore, MD simulations can reveal conformational changes in the protein that are induced by the binding of this compound, providing a more accurate representation of the complex than a rigid docking approach.

Analysis of Intermolecular Forces and Energetic Contributions to Binding (e.g., Electrostatic, Hydrophobic Interactions)

MD simulations provide a detailed trajectory that can be post-processed to dissect and quantify the intermolecular forces responsible for stabilizing the protein-ligand complex. nottingham.ac.uk The primary forces governing the binding of this compound include:

Electrostatic Interactions: These arise from the attraction between partial positive and negative charges on the protein and ligand, including hydrogen bonds and salt bridges. The sulfonamide group (-SO2NH2) of this compound is a potent hydrogen bond donor and acceptor, likely forming critical interactions with polar residues in the binding site.

Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar groups to be excluded from water. The n-propoxy group and the benzene ring of this compound are hydrophobic and would favorably interact with nonpolar amino acid residues, contributing significantly to binding affinity. nih.gov

By calculating the interaction energies between the ligand and the protein throughout the simulation, researchers can determine the energetic contribution of each component, offering a detailed understanding of the driving forces for binding.

Table 3: Illustrative Energetic Contributions to the Binding of this compound from MD Simulation This table presents hypothetical data for illustrative purposes.

| Energy Component | Average Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy | -35.8 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | +31.2 |

| Nonpolar Solvation Energy | -4.1 |

| Total Binding Free Energy | -29.2 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neovarsity.org By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, untested compounds. nih.gov

2D-QSAR Methodologies and Descriptors

2D-QSAR models utilize descriptors that are calculated from the two-dimensional representation of a molecule, without requiring 3D conformational information. pharmacy180.com These descriptors can be categorized as:

Physicochemical Descriptors: Such as lipophilicity (LogP), molar refractivity (MR), and electronic parameters (Hammett constants).

Topological Descriptors: Numerical indices derived from the graph representation of the molecule, describing its size, shape, and degree of branching (e.g., connectivity indices).

Structural Keys: Binary descriptors indicating the presence or absence of specific chemical fragments or functional groups. slideshare.net

To build a 2D-QSAR model for a series of benzenesulfonamide analogs, including this compound, one would first compile a dataset of these compounds with their experimentally measured biological activities (e.g., IC50). Then, a variety of 2D descriptors would be calculated for each molecule. Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is derived that best correlates the descriptors with the observed activity.

For instance, a hypothetical QSAR equation might look like: log(1/IC50) = 0.6 * LogP - 0.2 * TPSA + 1.5 * (presence of H-bond donor) + c

This model would suggest that activity increases with higher lipophilicity and the presence of a hydrogen bond donor, but decreases with a larger topological polar surface area (TPSA). Such a model could then be used to guide the design of new, more potent analogs.

Table 4: Illustrative 2D Descriptors and Biological Activity for a Hypothetical Series of Benzenesulfonamide Analogs This table presents hypothetical data for illustrative purposes.

| Compound | R-Group | LogP | TPSA (Ų) | Experimental IC50 (µM) |

|---|---|---|---|---|

| 1 | -H | 1.15 | 68.5 | 10.2 |

| 2 | -OCH3 | 1.45 | 77.7 | 8.5 |

| 3 | -OCH2CH3 | 1.91 | 77.7 | 5.1 |

| 4 (this compound) | -O(CH2)2CH3 | 2.47 | 77.7 | 2.3 |

| 5 | -Cl | 1.86 | 68.5 | 7.4 |

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA) and Contour Map Analysis

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in elucidating the correlation between the three-dimensional properties of a molecule and its biological activity. drugdesign.orgmdpi.comslideshare.net For a series of compounds based on the this compound scaffold, methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to guide the synthesis of more potent derivatives. mdpi.comnih.gov

CoMFA models calculate the steric (shape) and electrostatic (charge distribution) fields around a set of aligned molecules. drugdesign.orgslideshare.net The resulting data is correlated with biological activity using statistical methods like Partial Least Squares (PLS). slideshare.net For this compound analogs, the CoMFA contour maps would highlight regions where modifications to the molecule could enhance or diminish activity.

Steric Contour Maps : Green contours would indicate areas where bulky substituents are favored, suggesting that increasing the size of the propoxy group (e.g., to a butoxy or pentoxy group) or adding substituents to the benzene ring could enhance binding affinity. Conversely, yellow contours would signify regions where steric bulk is detrimental, indicating a need for smaller functional groups.

Electrostatic Contour Maps : Blue contours would identify regions where positive charges are favorable, while red contours would show areas where negative charges enhance activity. For the this compound scaffold, this could guide modifications to the sulfonamide group or the introduction of polar substituents on the aromatic ring to improve interactions with a target receptor.

CoMSIA expands on CoMFA by incorporating additional molecular fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. slideshare.net This provides a more detailed understanding of the intermolecular forces crucial for ligand-receptor binding. slideshare.net

Hydrophobic Contour Maps : Yellow contours would show where hydrophobic features, like the propyl chain of the propoxy group, are beneficial for activity. White or purple contours would indicate areas where hydrophilic (polar) groups are preferred.

Hydrogen Bond Donor/Acceptor Maps : Cyan contours would indicate favorable positions for hydrogen bond donors, while magenta/purple contours would highlight ideal locations for hydrogen bond acceptors. Analysis of the sulfonamide (-SO₂NH₂) moiety within this framework is particularly crucial, as the oxygen atoms act as hydrogen bond acceptors and the NH₂ group can act as a donor.

A hypothetical 3D-QSAR study on a series of 4-alkoxybenzenesulfonamide derivatives might yield statistical results as shown in the table below. High q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) values indicate a robust and predictive model. nih.govnih.gov

| Model | q² (LOO) | r² | Optimal No. of Components | Field Contributions (%) |

|---|---|---|---|---|

| CoMFA | 0.785 | 0.962 | 5 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.801 | 0.978 | 6 | Steric: 20%, Electrostatic: 25%, Hydrophobic: 35%, H-Bond Donor: 10%, H-Bond Acceptor: 10% |

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of a biological target (such as an enzyme or receptor) is known, structure-based drug design (SBDD) becomes a powerful strategy for developing novel inhibitors. gardp.orgdeeporigin.comadamasuniversity.ac.in SBDD uses the target's structural information to design molecules that can bind with high affinity and specificity. gardp.orgadamasuniversity.ac.in

Virtual Screening Techniques for Ligand Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Starting with the this compound core, a virtual screening campaign could be initiated to find novel, related ligands.

The process involves:

Target Preparation : A high-resolution 3D structure of the target protein is obtained, often from sources like the Protein Data Bank. gardp.org

Library Docking : A large database of compounds is computationally "docked" into the active site of the target. gardp.orgadamasuniversity.ac.in Molecular docking algorithms predict the preferred orientation and conformation of a ligand when bound to the receptor, estimating its binding affinity via a scoring function. gardp.org

Hit Identification : Compounds are ranked based on their docking scores and visual inspection of their binding poses. nih.gov The top-ranked compounds, or "hits," are selected for experimental testing.

For a target known to bind sulfonamides, a virtual screening could identify compounds that mimic the key interactions of this compound while introducing novel chemical features.

| Compound ID | Docking Score (kcal/mol) | Key Interactions with Target | Scaffold |

|---|---|---|---|

| ZINC12345678 | -9.8 | H-bond with Ser25, Pi-sulfur with Phe101 | Benzenesulfonamide |

| ZINC23456789 | -9.5 | H-bond with Ser25, Hydrophobic interaction with Leu88 | Thiophenesulfonamide |

| ZINC34567890 | -9.1 | H-bond with Gly26, Hydrophobic interaction with Val102 | N-acylsulfonamide |

De Novo Drug Design Approaches for Novel Chemical Entities

De novo drug design involves the computational creation of novel molecular structures that are predicted to fit the binding site of a target protein. benevolent.com Unlike virtual screening, which searches existing libraries, de novo design algorithms build molecules atom-by-atom or fragment-by-fragment directly within the constraints of the receptor's active site. gardp.orgbenevolent.com

Starting with the this compound scaffold placed in the active site, a de novo design program could:

Grow : Extend the molecule from a starting fragment to occupy empty pockets within the binding site, potentially adding new functional groups that can form favorable interactions.

Link : Connect two or more fragments that are independently docked into different sub-pockets of the active site, creating a single, larger molecule with potentially higher affinity.

Mutate : Systematically replace parts of the existing ligand, such as the propoxy group, with alternative fragments to explore new chemical space and optimize binding.

This approach can generate truly novel chemical entities that may not exist in any current database, offering a path to circumvent existing patents and discover unique drug candidates. benevolent.com

Iterative Design-Synthesis-Test Cycles for Lead Optimization

Lead optimization is a crucial phase in drug discovery that aims to refine the properties of a promising "hit" compound to produce a "lead" candidate. This is achieved through iterative cycles of design, chemical synthesis, and biological testing. deeporigin.com

The process, centered around a scaffold like this compound, would proceed as follows:

Design : Based on SBDD insights or 3D-QSAR models, medicinal chemists design a small set of new analogs. For instance, if contour maps suggest a larger hydrophobic group is needed, analogs with butoxy or isobutoxy groups might be designed. If a hydrogen bond donor is predicted to improve activity, modifications to the aromatic ring could be proposed.

Synthesis : The designed compounds are synthesized in the laboratory.

Test : The new compounds are tested for their biological activity (e.g., enzyme inhibition IC₅₀).

Analyze : The results are analyzed to refine the SAR and update the computational models. A co-crystal structure of a potent analog bound to the target can provide invaluable information for the next design cycle. gardp.org

This cyclical process allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties, gradually evolving an initial hit into a viable drug candidate. deeporigin.com

Theoretical Chemistry and Advanced Solid State/interaction Analysis

Quantum Chemical Calculations and Electronic Structure Studies

Quantum chemistry offers a powerful framework for dissecting the electronic architecture of molecules like 4-propoxybenzenesulfonamide. nih.gov By solving the Schrödinger equation for the molecule's electronic system, it is possible to determine its electronic structure and a host of related properties. nih.govmdpi.com Methods such as Density Functional Theory (DFT) are frequently employed for theoretical simulations of the electronic structure of organic compounds, including sulfonamide derivatives. nih.gov

Quantum mechanical calculations, particularly using DFT, are instrumental in understanding the chemical bonding and reactivity of this compound. These calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are key to its reactivity.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for predicting molecular reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.gov The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a larger gap suggests high kinetic stability and lower chemical reactivity. nih.gov For sulfonamide derivatives, DFT studies have been used to calculate these energy gaps and map molecular electrostatic potential surfaces, which identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. rsc.org

Table 1: Representative Quantum Chemical Data for Sulfonamide Derivatives This table presents illustrative data from studies on related sulfonamide compounds to indicate the types of values obtained from quantum chemical calculations.

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| YM-1 | -6.22 | -3.58 | 2.64 |

| YM-2 | -6.83 | -3.71 | 3.12 |

| YM-3 | -6.50 | -3.72 | 2.78 |

| Data sourced from a study on newly synthesized sulfonamide derivatives. rsc.org |

The Potential Energy Surface (PES) is a fundamental concept in chemistry that maps the energy of a molecule as a function of its geometry. researchgate.net Analyzing the PES allows for the identification of stable conformations (local minima), transition states (saddle points), and the energy barriers between them. researchgate.netacs.org This information is vital for understanding conformational flexibility, reaction pathways, and the dynamics of molecular processes. acs.org

For a molecule like this compound, with its rotatable bonds (e.g., C-O, C-S, S-N), the PES would be complex. acs.org Quantum chemical calculations can be used to explore this surface, identifying the most stable conformers and the energy required to interconvert between them. For instance, studies on the parent compound, benzenesulfonamide (B165840), have predicted the existence of two stable conformers based on the orientation of the NH2 group relative to the SO2 group, with a small energy difference between them. tandfonline.com A similar analysis for this compound would reveal how the propoxy group influences the conformational preferences of the sulfonamide moiety.

Quantum chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data for validation. nih.gov Calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). proteopedia.orguniversiteitleiden.nl

Advanced Spectroscopic Analysis for Intermolecular Interactions

The non-covalent interactions of this compound are critical to its behavior in the solid state and in solution. Advanced spectroscopic techniques provide experimental evidence of these interactions, corroborating and expanding upon theoretical findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a premier technique for studying weak intermolecular interactions in solution. acs.org Changes in chemical shifts, the observation of intermolecular Nuclear Overhauser Effects (NOEs), and measurements of relaxation times can all provide evidence of binding and complex formation. nih.govfrontiersin.orgnih.gov For instance, the chemical shifts of protons involved in hydrogen bonding are often sensitive to the formation of such bonds. mdpi.com While specific NMR studies focused solely on the self-association of this compound are not prevalent, NMR has been used to confirm the binding of complex derivatives containing this moiety to biological targets. acs.orgtandfonline.com Gas-phase NMR studies also offer a pathway to precisely determine intermolecular effects on spectral parameters. nih.gov

Mass Spectrometry (MS) , particularly with soft ionization techniques like electrospray ionization (ESI), can be used to study non-covalent complexes in the gas phase. nih.gov More commonly, tandem mass spectrometry (MS/MS) is used to elucidate the structure of a molecule by analyzing its fragmentation patterns. For benzenesulfonamide derivatives, characteristic fragmentation pathways have been identified. Upon collisional activation, deprotonated N-phenyl benzenesulfonamides typically show a loss of a neutral SO₂ molecule. nist.govresearchgate.netnagahama-i-bio.ac.jp Protonated sulfonamides often fragment to produce radical cations of the constituent amines, which involves an intramolecular charge transfer within an ion-neutral complex. ebi.ac.uk

Table 2: Predicted Mass Spectrometry Fragmentation of this compound This table outlines the expected major fragmentation pathways based on general knowledge of benzenesulfonamide fragmentation.

| Precursor Ion | Fragmentation Pathway | Key Fragment Ion (m/z) |

| [M-H]⁻ | Loss of SO₂ | [M-H-SO₂]⁻ |

| [M+H]⁺ | Cleavage of S-N bond, charge transfer | [Aniline moiety radical cation]⁺ |

| [M+H]⁺ | Cleavage of C-O bond in propoxy group | [M-C₃H₇+H]⁺ |

The solid-state structure of this compound, particularly when in complex with other molecules, provides definitive evidence of specific intermolecular interactions. The crystal structure of human Carbonic Anhydrase II in complex with this compound (PDB ID: 4RUY) is a key resource for this analysis. pdbj.orgwwpdb.orglookchem.com

Hydrogen Bonding: In the context of its binding to carbonic anhydrase, the sulfonamide group of this compound is a critical participant in hydrogen bonding. One of the sulfonamide oxygen atoms forms a hydrogen bond with the hydroxyl group of the amino acid residue Thr199. Additionally, the sulfonamide nitrogen (after deprotonation) coordinates with the zinc ion in the enzyme's active site, an interaction stabilized by a hydrogen bond network involving other residues. This ability of the sulfonamide group to act as both a hydrogen bond acceptor (the oxygen atoms) and donor (the NH₂ group) is a defining feature of its interaction profile. acs.org

π-Stacking: While the primary interactions within the enzyme active site are hydrogen bonds and coordination to the zinc ion, the potential for π-stacking interactions involving the benzene (B151609) ring exists. In structure-activity relationship studies of related bis-aryl sulfonamides, the introduction of groups capable of π-π interactions, such as N-benzyl derivatives, retained or enhanced activity, suggesting the favorability of such interactions with target receptors. researchgate.net π–π stacking is a known organizing force in the self-assembly of various aromatic molecules and contributes to the stability of crystal lattices and biological complexes.

Crystal Engineering and Supramolecular Assembly

Crystal Packing Analysis and Polymorphism Studies

A crystal packing analysis, which describes the arrangement of molecules in the unit cell, is contingent on having crystallographic data. Similarly, the investigation of polymorphism—the ability of a compound to exist in more than one crystalline form—requires experimental screening and characterization, typically using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). No such studies on this compound have been found in the public domain. The existence of different polymorphs can significantly impact a compound's physical properties, but whether this compound exhibits polymorphism is currently unconfirmed.

Design and Formation of Multi-Component Crystals (e.g., Cocrystals, Coordination Networks)

The formation of cocrystals involves the combination of a target molecule with a coformer through non-covalent interactions. The sulfonamide and aromatic functionalities of this compound make it a potential candidate for cocrystal formation with various coformers. However, a literature search revealed no reports of successful cocrystal screening or synthesis involving this compound. The design of such multi-component crystals would rely on understanding the primary intermolecular interactions of the pure compound, which, as stated, is not documented.

Influence of Environmental Factors on Molecular Packing (e.g., Pressure, Solvation)

The effect of environmental factors like pressure and solvent on the crystal packing of this compound has not been reported. High-pressure crystallography can induce phase transitions and reveal new polymorphic forms, while the choice of solvent during crystallization can lead to the formation of different polymorphs or solvates. Without experimental studies, any discussion on this topic would be purely speculative.

Q & A

Q. How can researchers optimize the synthesis of 4-Propoxybenzenesulfonamide?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For benzenesulfonamide derivatives, reflux conditions (e.g., 12–24 hours in ethanol/water mixtures), stoichiometric ratios of propoxy precursors (e.g., 1:1.2 molar ratio of benzenesulfonyl chloride to propoxyamine), and catalysts (e.g., triethylamine for acid scavenging) are critical . Use Design of Experiments (DoE) to evaluate interactions between variables (temperature, solvent polarity, reaction time). Validate purity at each step via TLC or HPLC .

Example Table 1: Synthetic Conditions for Analogous Sulfonamides (PubChem Data )

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | Maximizes SN2 reactivity |

| Solvent System | Ethanol/Water (3:1 v/v) | Balances solubility and reactivity |

| Catalyst | Triethylamine (1.5 eq) | Neutralizes HCl byproduct |

Q. What characterization techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Compare and NMR shifts to predicted values (e.g., propoxy group protons at δ 1.0–1.5 ppm, sulfonamide NH at δ 7.2–7.8 ppm) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., as demonstrated for N-(4-Methoxyphenyl)benzenesulfonamide in ).

- HPLC-MS: Confirm molecular ion peaks (e.g., [M+H] at m/z 230) and purity (>98%) .

Q. How do researchers determine physicochemical properties like solubility and stability?

Methodological Answer:

- Solubility: Use shake-flask method in solvents (water, DMSO, ethanol) at 25°C. For hydrophobic derivatives like this compound, DMSO is preferred for stock solutions .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage conditions (e.g., desiccated, -20°C) if decomposition >5% occurs .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Substituent Variation: Synthesize derivatives with modified propoxy chains (e.g., shorter/longer alkyl groups) or sulfonamide substituents.

- Biological Assays: Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) or anticancer activity via MTT assays (e.g., IC in HeLa cells) .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes like carbonic anhydrase .

Example Table 2: Hypothetical SAR Data (Based on Analogous Compounds )

| Derivative | Substituent | MIC (µg/mL) | IC (µM) |

|---|---|---|---|

| 4-Propoxy | -OCHCHCH | 32 | 45 |

| 4-Ethoxy | -OCHCH | 64 | 62 |

| 4-Methoxy | -OCH | 128 | 89 |

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Replicate Studies: Ensure identical experimental conditions (e.g., cell line passage number, culture media).

- Control Compounds: Include reference drugs (e.g., acetazolamide for carbonic anhydrase inhibition) to benchmark activity .

- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., using PRISMA guidelines) .

Q. What advanced techniques are used to study metal complexation with this compound?

Methodological Answer:

- Spectrophotometry: Monitor UV-Vis shifts (e.g., d-d transitions for Cu complexes) .

- Molar Ratio Method: Determine stoichiometry via Job’s plot analysis .

- Single-Crystal Analysis: Resolve coordination geometry (e.g., octahedral vs. tetrahedral) .

Q. How to evaluate pharmacokinetic properties in preclinical models?

Methodological Answer:

- In Vitro ADME: Assess metabolic stability in liver microsomes (e.g., half-life >30 minutes indicates suitability for in vivo studies) .

- LC-MS Quantification: Measure plasma concentration-time profiles in rodent models to calculate AUC and clearance .

Q. What strategies ensure reproducibility in multi-lab synthesis protocols?

Methodological Answer:

- Detailed Documentation: Provide step-by-step protocols with hazard ratios (e.g., NFPA codes) and purification thresholds (e.g., HPLC purity >95%) .

- Peer Validation: Share samples with independent labs for cross-validation (e.g., via round-robin testing) .

Data Contradiction Analysis Framework (Based on )

Identify Sources: Compare experimental protocols (e.g., reagent purity, assay sensitivity).

Statistical Testing: Apply ANOVA or t-tests to determine significance of discrepancies.

Ethical Reporting: Disclose limitations and avoid selective data omission.

Q. Key Resources

- Structural Databases: PubChem , Reaxys .

- Analytical Tools: ChemDraw for NMR prediction, AutoDock for SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.